molecular formula C12H13NS2 B14513978 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile CAS No. 62525-25-1

1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile

Cat. No.: B14513978
CAS No.: 62525-25-1
M. Wt: 235.4 g/mol
InChI Key: SKQNILKOPNMQQZ-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of benzothiopyrans. This compound is characterized by the presence of a benzothiopyran ring system, which is a fused ring structure containing both sulfur and carbon atoms. The compound also features a methylsulfanyl group and a carbonitrile group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . This is followed by further reactions to introduce the benzothiopyran ring and the carbonitrile group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

CAS No.

62525-25-1

Molecular Formula

C12H13NS2

Molecular Weight

235.4 g/mol

IUPAC Name

1-(methylsulfanylmethyl)-3,4-dihydroisothiochromene-1-carbonitrile

InChI

InChI=1S/C12H13NS2/c1-14-9-12(8-13)11-5-3-2-4-10(11)6-7-15-12/h2-5H,6-7,9H2,1H3

InChI Key

SKQNILKOPNMQQZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1(C2=CC=CC=C2CCS1)C#N

Origin of Product

United States

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